(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral compound notable for its specific stereochemistry and functional groups, including an ethyl ester, an amino group, and a bromophenyl moiety. This compound is significant in the fields of synthetic and medicinal chemistry due to its potential biological activity and versatility in organic synthesis. Its structural attributes make it a valuable target for the development of pharmaceuticals and other bioactive compounds.
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate belongs to the class of amino acid derivatives. Its classification can be further detailed as follows:
The synthesis of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate can be accomplished through several methods, with a focus on enantioselective techniques. A common approach involves the reaction of 4-bromoaniline with β-hydroxy acid esters under controlled conditions to ensure high selectivity for the desired enantiomer .
The process typically involves heating the reactants in the chosen solvent, followed by purification steps such as crystallization or chromatography to isolate the final product .
The molecular formula of (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate is C12H16BrNO2. The structure features:
Key structural data includes:
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate participates in several chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions. It can serve as a precursor for more complex molecules through:
The mechanism of action for (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate primarily involves its interaction with biological targets, potentially influencing neurotransmitter systems or receptor activities.
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized samples .
(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate finds applications primarily in:
Its unique structure allows for modifications that can lead to derivatives with enhanced properties, making it an important compound in medicinal chemistry .
Enantioselective synthesis installs chirality during bond formation using asymmetric catalysts or auxiliaries, avoiding the need for resolution. For this compound, two primary strategies dominate:
Organocatalysis: Cinchona alkaloid-derived squaramides (e.g., catalyst 6) enable Mannich reactions between N-Boc-isatin imines and 1,3-dicarbonyl compounds. This approach achieves near-quantitative yields (99%) and exceptional enantioselectivity (99% ee) under mild conditions [7]. Low catalyst loadings (1 mol%) are feasible with optimized N-alkoxycarbonyl protecting groups (e.g., tert-butyl, benzyl), though electron-withdrawing substituents on the isatin aryl ring may reduce ee (41–74%) [7].
Biocatalysis: Whole-cell deracemization cascades exploit complementary stereoselectivity in redox enzymes. Candida parapsilosis QC-76 oxidizes the (S)-enantiomer of racemic precursors to 4-hydroxy-2-butanone, while Pichia kudriavzevii QC-1 reduces it exclusively to the (R)-alcohol. This tandem process converts 20 g/L racemate into (R)-1,3-butanediol (99.5% ee), a potential precursor, with 83% yield after cosubstrate (acetone/glucose) and pH optimization (pH 8.0) [8].
Table 1: Enantioselective Methods for Chiral Induction
Method | Catalyst/System | Yield (%) | ee (%) | Key Variables |
---|---|---|---|---|
Organocatalysis | Squaramide 6 | 78–99 | 90–99 | N-protecting group, aryl substituents |
Biocatalysis | QC-76 + QC-1 cascade | 83 | 99.5 | pH, cosubstrate, stepwise reaction staging |
Metal catalysis | BINAP/Ru complexes | 81 | 81.8 | Substrate prochirality, ligand electronics |
Asymmetric amination constructs the C3-N bond enantioselectively, bypassing racemization risks in resolution:
Chiral Pool Synthesis: L-tert-Leucine or D-phenylglycine serve as chiral templates for installing the amine group. Though accessible, this route requires stoichiometric auxiliaries and multi-step functionalization, limiting atom economy [6].
Transaminase Cascades: Amine transaminases (ATAs) transfer amino groups from donors (e.g., alanine) to prochiral ketones. PLP-dependent ATAs convert 4-(4-bromophenyl)-2-oxobutanoate into the (R)-amine with >99% ee in chemoenzymatic cascades. Co-factor regeneration via lactate dehydrogenase or glucose dehydrogenase shifts equilibrium toward product formation [6].
Boc-Protected Intermediate: A key synthon, (R)-Ethyl 4-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoate (CAS 1257446-29-9, C₁₇H₂₄BrNO₄), is synthesized via asymmetric hydrogenation of enamide precursors using Rh-DuPhos catalysts. This intermediate facilitates downstream amide coupling while preventing epimerization [5].
Racemic routes offer higher initial yields but incur resolution costs and waste disposal:
Table 2: Economic and Efficiency Metrics
Parameter | Racemic Synthesis + Resolution | Enantioselective Synthesis | Deracemization |
---|---|---|---|
Yield (R-isomer) | 35–40% | 78–99% | 83–100% |
ee | >99% after purification | 90–99.5% | 99.5% |
By-product Waste | High (S-isomer disposal) | Low | Negligible |
Catalyst Cost | Low (achiral catalysts) | Moderate to high | Moderate (enzymes) |
Enantioselective routes are superior for large-scale applications despite higher catalyst investment, aligning with green chemistry principles [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7